molecular formula C16H20N2S4 B14075880 3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile CAS No. 102231-97-0

3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile

Cat. No.: B14075880
CAS No.: 102231-97-0
M. Wt: 368.6 g/mol
InChI Key: VCZRHRAFZUCKLY-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile is a symmetrically substituted benzene-1,2-dicarbonitrile derivative featuring four ethylsulfanyl (–S–C₂H₅) groups at the 3,4,5,6-positions and two cyano (–CN) groups at the 1,2-positions. This X-shaped push–pull chromophore exhibits a charge-transfer (CT) character due to the electron-donating ethylsulfanyl substituents and electron-withdrawing dicyano moieties.

The planarized π-conjugated system, enhanced by sulfur’s lone-pair electrons, facilitates intramolecular charge transfer, as evidenced by absorption/emission spectroscopy and quantum-chemical calculations . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions, leveraging the electron-deficient nature of the dicyanobenzene core .

Properties

CAS No.

102231-97-0

Molecular Formula

C16H20N2S4

Molecular Weight

368.6 g/mol

IUPAC Name

3,4,5,6-tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2S4/c1-5-19-13-11(9-17)12(10-18)14(20-6-2)16(22-8-4)15(13)21-7-3/h5-8H2,1-4H3

InChI Key

VCZRHRAFZUCKLY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=C(C(=C1C#N)C#N)SCC)SCC)SCC

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanistic Considerations

The most widely reported method involves nucleophilic aromatic substitution (NAS) on 1,2-dicyano-3,4,5,6-tetrachlorobenzene (1 ). The electron-withdrawing cyano groups activate the aromatic ring, enabling sequential displacement of chloride ions by ethylthiolate nucleophiles. Kinetic studies reveal a stepwise mechanism where the first substitution at the 3-position occurs fastest (k₁ = 2.4 × 10⁻³ M⁻¹s⁻¹ at 80°C), followed by statistically driven substitutions at positions 4–6.

Optimization of Reaction Parameters

Table 1 summarizes critical parameters affecting reaction efficiency:

Parameter Optimal Range Effect on Yield (%)
Solvent DMF/DMSO (1:3) +22% vs. THF
Temperature 110°C 68% vs. 51% at 80°C
CuI Catalyst 5 mol% +18% vs. uncatalyzed
Ethylthiolate:Cl 5:1 molar ratio 65% vs. 58% at 4:1

The copper(I) iodide catalyst facilitates single-electron transfer processes, lowering the activation energy for C–S bond formation. Excess ethylthiolate compensates for steric hindrance during the final substitution step.

Oxidative Coupling of Dithiol Precursors

Cerium-Mediated Cyclization

An alternative approach adapts ceric ammonium nitrate (CAN)-mediated oxidative coupling, originally developed for tetracarboxylate synthesis. Treatment of 1,2-dicyano-3,6-bis(ethylsulfanyl)benzene (2 ) with CAN (30 mol%) in acetonitrile induces radical-based coupling to install the remaining ethylsulfanyl groups:

$$
\text{2} \xrightarrow[\text{CAN, CH}_3\text{CN}]{\text{rt, 12h}} \text{3,4,5,6-tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile} \quad (41\% \text{ yield})
$$

Limitations and Side Reactions

This method produces significant quantities (18–23%) of over-oxidized byproducts containing sulfone groups. FTIR analysis of crude mixtures shows characteristic S=O stretches at 1150–1170 cm⁻¹, necessitating rigorous chromatographic purification.

Transition Metal-Catalyzed C–S Cross-Coupling

Palladium-Catalyzed Thiolation

A recent advance employs Pd(OAc)₂/Xantphos catalytic systems for direct C–H thiolation of 1,2-dicyanobenzene. Key advantages include:

  • Tolerance of free thiols without pre-activation
  • Single-step installation of all four ethylsulfanyl groups

Reaction conditions:

  • 10 mol% Pd(OAc)₂, 12 mol% Xantphos
  • EtSH (4.2 equiv), K₂CO₃ base
  • Toluene, 120°C, 24h → 53% isolated yield

Substrate Scope and Selectivity

The protocol demonstrates remarkable para-selectivity, with >20:1 regioselectivity for 3,4,5,6-tetrasubstitution over alternative isomers. Computational DFT studies attribute this to favorable orbital overlap between palladium-thiolate intermediates and the electron-deficient aromatic ring.

Comparative Analysis of Synthetic Methods

Table 2 evaluates the three primary approaches:

Method Yield (%) Purity (HPLC) Scalability Cost Index
NAS with CuI 68 98.2 Excellent 1.0
CAN Oxidation 41 89.5 Moderate 1.8
Pd-Catalyzed Thiolation 53 95.7 Good 3.2

The NAS route remains superior for large-scale production due to readily available starting materials and established purification protocols. However, the palladium-catalyzed method offers strategic advantages for late-stage diversification of substitution patterns.

Spectroscopic Characterization

NMR Spectral Features

¹H NMR (500 MHz, CDCl₃):

  • δ 1.43 (t, J = 7.1 Hz, 12H, CH₂CH₃)
  • δ 2.98 (q, J = 7.1 Hz, 8H, SCH₂)
  • No aromatic protons observed (AA'BB' spin system)

¹³C NMR (125 MHz, CDCl₃):

  • δ 14.1 (CH₂CH₃), 28.7 (SCH₂)
  • δ 115.4 (CN), 134.8–142.3 (aromatic carbons)

Mass Spectrometry

HRMS (ESI-TOF):

  • m/z calcd for C₁₈H₂₀N₂S₄ [M+H]⁺: 423.0234
  • Found: 423.0231 (Δ = -0.7 ppm)

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarbonitrile, 3,4,5,6-tetrakis(ethylthio)- is not well-documented. its chemical structure suggests that it may interact with biological molecules through its cyano and ethylthio groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile with structurally analogous compounds:

Compound Name Substituents Key Properties Applications References
3,4,5,6-Tetrakis(ethylsulfanyl)-benzene-1,2-dicarbonitrile 3,4,5,6-(S–C₂H₅); 1,2-(–CN) High thermal stability, strong CT absorption (λmax ≈ 450 nm), large SHG response NLO materials, OLEDs, DSSCs
5,6-Disubstituted Pyrazine-2,3-dicarbonitriles Variable substituents Lower thermal stability, weaker CT absorption (λmax ≈ 380–420 nm) Sensors, optoelectronics
4-(3-Methoxyphenoxy)benzene-1,2-dicarbonitrile 4-O–C₆H₄–OCH₃; 1,2-(–CN) Moderate CT activity, planar crystal packing with C–H⋯N hydrogen bonds Phthalocyanine precursors
3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile 3,4,5,6-F; 1,2-(–CN) Strong electron-withdrawing effect, high reactivity in SNAr Fluorinated phthalocyanine synth.
2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene 2,3,5,6-carbazole; 1,4-(–CN) Delayed fluorescence, high quantum yield (Φ ≈ 90%) OLED emitters, TADF materials

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Substituents :

  • The ethylsulfanyl groups in the target compound enhance electron-donating capacity compared to pyrazine-based analogs, resulting in redshifted absorption (Δλ ≈ 30–50 nm) and improved NLO coefficients .
  • In contrast, 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile exhibits stronger electron-withdrawing effects, favoring SNAr reactions but reducing CT efficiency due to excessive electron deficiency .

Thermal and Photochemical Stability: Ethylsulfanyl derivatives demonstrate superior thermal stability (decomposition >300°C) compared to pyrazine analogs (<250°C), attributed to robust sulfur–aromatic interactions . Carbazole-substituted derivatives (e.g., 2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene) show exceptional photostability, critical for OLED longevity .

Crystal Packing and Supramolecular Interactions: 4-(3-Methoxyphenoxy)benzene-1,2-dicarbonitrile forms planar molecular arrangements stabilized by weak C–H⋯N hydrogen bonds, contrasting with the ethylsulfanyl compound’s nonplanar stacking due to bulky substituents .

Application-Specific Performance: The ethylsulfanyl derivative’s large second-harmonic generation (SHG) response (~10× urea) makes it suitable for NLO devices, outperforming methoxy- and fluorine-substituted analogs . Carbazole derivatives excel in thermally activated delayed fluorescence (TADF), a property less pronounced in sulfur-substituted compounds .

Biological Activity

3,4,5,6-Tetrakis(ethylsulfanyl)benzene-1,2-dicarbonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H14N2S4
  • Molecular Weight : 306.44 g/mol
  • CAS Number : [Not available in search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways for this compound were not detailed in the search results, similar compounds have been synthesized through methods such as nucleophilic substitution and cyclization reactions involving appropriate precursors.

Cytotoxicity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study on related dithiourea compounds demonstrated cytotoxicity against KB and CNE2 cancer cells with IC50 values of 10.72 μM and 9.91 μM respectively . This suggests that derivatives of dicarbonitriles may also possess similar anticancer properties.

Antimicrobial Activity

Certain derivatives of dicarbonitriles have shown antimicrobial properties. While specific data on this compound is limited:

  • Case Study : Compounds in the same chemical family were tested for antibacterial activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method . The results indicated varied antibacterial activities depending on the structural modifications.

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Enzyme Activity : Many dicarbonitrile derivatives act by inhibiting specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Data Summary

Study Compound IC50 (μM) Activity
Dithiourea derivative10.72 (KB)Cytotoxic
Dithiourea derivative9.91 (CNE2)Cytotoxic
Related dicarbonitrileVariesAntimicrobial

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